5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolo-pyridine core fused at the [3,2-b] position, with a trifluoromethyl (-CF₃) group at position 5 and a carboxylic acid (-COOH) at position 3. The molecular formula is C₉H₅F₃N₂O₂, and the molecular weight is 230.14 g/mol.
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-1-5-7(14-6)4(3-13-5)8(15)16/h1-3,13H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUZHEZXWXAGFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
- Chemical Formula : C₉H₅F₃N₂O₂
- Molecular Weight : 230.15 g/mol
- Melting Point : 328–330 °C
- CAS Number : 1171920-15-2
Synthesis
The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with suitable carboxylic acid derivatives under specific conditions to yield the target compound. Various methodologies have been reported in literature focusing on optimizing yield and purity.
Inhibitory Activity Against FGFR1
Recent studies have demonstrated that derivatives of pyrrolo[3,2-b]pyridine exhibit potent inhibitory activity against fibroblast growth factor receptor 1 (FGFR1), which is implicated in various cancers. For instance, a derivative containing a trifluoromethyl group at the 5-position showed enhanced binding affinity and improved biological activity compared to its non-fluorinated counterparts.
| Compound | IC50 (nM) | Activity Description |
|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 1900 | Baseline compound |
| This compound | ~100 | Enhanced potency due to structural modifications |
The introduction of the trifluoromethyl group significantly increases the compound's ability to form hydrogen bonds with amino acids in the FGFR1 binding site, thereby enhancing its inhibitory effect .
Antiproliferative Activity
In addition to FGFR1 inhibition, studies have also assessed the antiproliferative effects of this compound against various cancer cell lines including MDA-MB-231 (breast cancer) and MCF-7. The results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations.
| Cell Line | Concentration (μM) | % Inhibition |
|---|---|---|
| MDA-MB-231 | 10 | 75% |
| MCF-7 | 10 | 68% |
This antiproliferative activity suggests that the compound may serve as a potential therapeutic agent in cancer treatment by targeting key signaling pathways involved in tumor growth and survival .
Case Study 1: Structure-Activity Relationship (SAR)
A detailed SAR study was conducted to evaluate how modifications at different positions on the pyrrolo ring affected biological activity. The study found that substituents at the 5-position significantly influenced both FGFR inhibition and antiproliferative effects. Specifically, compounds with larger hydrophobic groups at this position exhibited enhanced activity due to improved interactions within the binding pocket of FGFR1.
Case Study 2: Metabolic Stability and Solubility
Another investigation focused on the metabolic stability of various derivatives in human liver microsomes. It was found that while some derivatives maintained high potency, they suffered from poor solubility. The trifluoromethyl group was shown to improve metabolic stability while balancing lipophilicity and hydrophilicity, which is crucial for drug development.
Comparison with Similar Compounds
Structural Variations in Core and Substituents
The following table summarizes key structural and physicochemical differences:
Key Observations:
Core Structure: Pyrrolo[3,2-b]pyridine derivatives (e.g., target compound) differ from pyrrolo[2,3-b]pyridine (e.g., CAS 1171920-15-2) in nitrogen positioning, altering electronic properties and binding interactions .
Substituent Effects :
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and electron-withdrawing effects compared to -CH₃ or -Cl .
- Chlorine (-Cl) : Reduces steric bulk but may decrease lipophilicity compared to -CF₃ .
Carboxylic Acid Position :
- Position 3 vs. 2 (e.g., CAS 920979-05-1) impacts hydrogen bonding and acidity. Position 3 in the target compound may improve coordination with metal ions or active site residues in enzymes .
Physicochemical Properties
- Solubility : The methyl ester derivative (CAS 1190320-28-5, C₁₀H₇F₃N₂O₂) exhibits higher lipophilicity (logP ~1.47) compared to the free acid .
- Acidity (pKa) : The carboxylic acid group in pyrrolo-pyridines typically has a pKa ~3–4, but -CF₃ substitution lowers the pKa due to electron withdrawal, enhancing solubility in basic media .
- Stability : Trifluoromethyl groups resist metabolic degradation, making the target compound more stable than -CH₃ or -H analogs .
Q & A
Q. What chromatographic methods separate diastereomers or regioisomers of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
